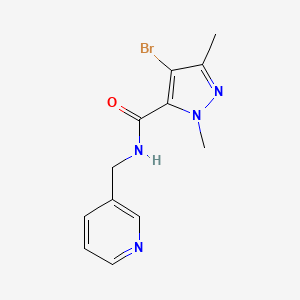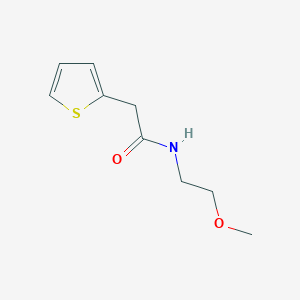acetonitrile](/img/structure/B4582397.png)
[4-amino-3-(4-butylphenyl)-1,3-thiazol-2(3H)-ylidene](phenylsulfonyl)acetonitrile
Vue d'ensemble
Description
The compound "4-amino-3-(4-butylphenyl)-1,3-thiazol-2(3H)-ylideneacetonitrile" is a specialized chemical entity with a complex structure that includes functional groups such as amino, thiazolylidene, and phenylsulfonyl. It represents a class of compounds with potential for various chemical and biological applications, though specifics on this exact compound are scarce in the literature. However, related compounds and functional groups have been studied for their synthesis, molecular structure, chemical reactions, and properties, providing insights into their potential chemical behaviors and applications.
Synthesis Analysis
The synthesis of related compounds typically involves multistep chemical reactions, including condensation, cyclization, and substitution reactions. For example, Patil et al. (2012) described the synthesis of novel derivatives involving ring transformation reactions starting from specific carbonitriles, which might offer insights into methodologies applicable to our compound of interest (Patil et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to our compound of interest is determined using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and Fourier-transform infrared spectroscopy (FT-IR). For instance, Gültekin et al. (2020) utilized DFT calculations to explore the molecular structure and properties of a synthesized compound, highlighting the utility of theoretical and experimental techniques in understanding molecular configurations (Gültekin et al., 2020).
Chemical Reactions and Properties
Compounds in this category can participate in various chemical reactions, including alkylation, oxidation, and nucleophilic substitution. For example, Ohkata et al. (1985) explored the alkylation and oxidation of thiazocine derivatives, revealing the reactivity of sulfur-containing compounds and the influence of functional groups on reaction outcomes (Ohkata et al., 1985).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are critical for understanding the behavior of these compounds under different conditions. Experimental techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are employed to characterize these properties.
Chemical Properties Analysis
Chemical properties, such as reactivity with electrophilic and nucleophilic reagents, stability under various conditions, and the potential for forming derivatives, are central to the compound's applications. Studies like those by Elnagdi et al. (2002) on the reactivity of azolylacetonitriles provide insights into the chemical behavior of structurally related compounds (Elnagdi et al., 2002).
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Research has explored the synthesis of heterocyclic compounds incorporating sulfamoyl moieties, aiming for antimicrobial applications. These endeavors involve the creation of novel thiazole derivatives, highlighting the versatility of sulfamoyl-containing compounds in chemical synthesis for potential medicinal use. Notable work by Darwish et al. (2014) demonstrates this by synthesizing new heterocyclic compounds for antimicrobial evaluation, indicating the broad utility of such structures in developing biologically active agents (Darwish et al., 2014).
Pharmacological Potential
The compound's framework serves as a basis for generating derivatives with significant pharmacological properties. For example, research into thiophene derivatives synthesized from phenylsulfonylacetophenones reveals the potential for these compounds in anti-inflammatory applications. Studies such as those by Sherif and Hussein (1997) show the synthesis of 2-amino-4-aryl-5-phenylsulfonylthiophene-3-carbonitriles, which could be further modified to explore their biological activities, including anti-inflammatory properties (Sherif & Hussein, 1997).
Biochemical Applications
The exploration of biochemical applications, such as the study of glycosidase inhibitory activity, showcases the potential therapeutic uses of these compounds. Patil et al. (2012) have prepared derivatives to test against enzymes responsible for hyperglycemia in type II diabetes, illustrating the compound's relevance in addressing significant health issues (Patil et al., 2012).
Material Science and Chemistry
The compound's utility extends into materials science and advanced chemistry, where its derivatives are investigated for their properties and applications in creating novel materials. For instance, Artamonova et al. (2004) discuss the synthesis of tetrazole-containing dendrimers, highlighting the role of similar compounds in developing new materials with potential applications in various fields (Artamonova et al., 2004).
Propriétés
IUPAC Name |
(2Z)-2-[4-amino-3-(4-butylphenyl)-1,3-thiazol-2-ylidene]-2-(benzenesulfonyl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S2/c1-2-3-7-16-10-12-17(13-11-16)24-20(23)15-27-21(24)19(14-22)28(25,26)18-8-5-4-6-9-18/h4-6,8-13,15H,2-3,7,23H2,1H3/b21-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXBRJJOLGKLLG-VZCXRCSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=CSC2=C(C#N)S(=O)(=O)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)N\2C(=CS/C2=C(/C#N)\S(=O)(=O)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-[4-amino-3-(4-butylphenyl)-1,3-thiazol-2(3H)-ylidene](phenylsulfonyl)ethanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B4582318.png)
![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B4582331.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4582335.png)
![methyl 4-({[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B4582338.png)



![methyl 4-[(dichloroacetyl)amino]benzoate](/img/structure/B4582362.png)



![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4582404.png)
![1-[(4-chlorophenyl)sulfonyl]-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole](/img/structure/B4582409.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4582419.png)